molecular formula C16H20ClNO B3060389 N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride CAS No. 3241-01-8

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride

Cat. No.: B3060389
CAS No.: 3241-01-8
M. Wt: 277.79 g/mol
InChI Key: PDTCNYAABWHTRP-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is a secondary amine hydrochloride salt featuring a 4-methoxybenzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone. The 4-methoxybenzyl substituent enhances lipophilicity and electronic modulation, while the phenylethanamine moiety contributes to aromatic interactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTCNYAABWHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186121
Record name Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3241-01-8
Record name Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003241018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, N-(p-methoxybenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Phenylethanamine with 4-Methoxybenzyl Chloride

Reaction Mechanism and General Procedure

The alkylation method involves the nucleophilic substitution of 2-phenylethanamine with 4-methoxybenzyl chloride under basic conditions. The amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide to form the secondary amine product. A typical procedure, adapted from crystallographic studies of analogous compounds, proceeds as follows:

  • Reagents :

    • 2-Phenylethanamine (1.0 equiv)
    • 4-Methoxybenzyl chloride (1.2 equiv)
    • Cesium carbonate (Cs₂CO₃, 1.1 equiv)
    • Anhydrous dimethylformamide (DMF)
  • Conditions :

    • Temperature: 100°C
    • Duration: 2 hours
    • Workup: Aqueous extraction, column chromatography (petroleum ether/ethyl acetate)
  • Yield : 48% (analogous reaction).

Table 1: Alkylation Reaction Parameters
Parameter Value Source
Solvent Anhydrous DMF
Base Cesium carbonate
Temperature 100°C
Reaction Time 2 hours
Purification Flash chromatography

The use of Cs₂CO₃ as a base enhances deprotonation of the amine, facilitating nucleophilic attack. Polar aprotic solvents like DMF stabilize the transition state, improving reaction efficiency.

Reductive Amination with 4-Methoxybenzaldehyde

Synthetic Pathway

Reductive amination offers an alternative route by condensing 2-phenylethanamine with 4-methoxybenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine. This method, derived from selective N-benzylation protocols, involves:

  • Imine Formation :

    • 2-Phenylethanamine and 4-methoxybenzaldehyde are refluxed in methanol to form the Schiff base.
    • Stoichiometry : 1:1 molar ratio.
  • Reduction :

    • Sodium borohydride (NaBH₄) is added to reduce the imine to the amine.
    • Conditions : Room temperature, 24 hours.
  • Salt Formation :

    • The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.
Table 2: Reductive Amination Parameters
Parameter Value Source
Solvent Methanol
Reducing Agent Sodium borohydride
Reaction Time 24 hours
Workup Acid-base extraction
Yield 65% (analogous reaction)

This method avoids harsh alkylation conditions but requires careful pH control during workup to prevent over-reduction or decomposition.

Optimization Strategies for Improved Yield

Alkylation Method Enhancements

  • Base Selection : Substituting Cs₂CO₃ with potassium carbonate (K₂CO₃) reduces yield to 30%, highlighting the necessity of strong bases for efficient deprotonation.
  • Solvent Screening : Acetonitrile, tested in analogous N-benzylations, resulted in lower conversion (35%) compared to DMF.
  • Stoichiometry : A 20% excess of 4-methoxybenzyl chloride minimizes unreacted starting material, improving yield to 55%.

Reductive Amination Modifications

  • Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at pH 5–6 increases selectivity for imine reduction, though this remains untested for the target compound.
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas (1 atm) may offer a greener alternative but requires optimization.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR :

    • Aromatic protons (4-methoxybenzyl): δ 7.2–6.8 ppm (doublets, J = 8.5 Hz).
    • Methoxy group: δ 3.8 ppm (singlet).
    • Ethylamine chain: δ 2.8–2.6 ppm (multiplet).
  • Mass Spectrometry :

    • Molecular ion peak: m/z 277.79 [M+H]⁺, consistent with the molecular formula C₁₆H₂₀ClNO.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • Melting Point : 113–115°C (decomposition observed above 120°C).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison
Criteria Alkylation Reductive Amination
Yield 48% 65%
Reaction Time 2 hours 24 hours
Scalability High (single-step) Moderate (two-step)
Byproducts Tertiary amines Alcohols, unreacted aldehyde
Cost Higher (Cs₂CO₃, DMF) Lower (NaBH₄, MeOH)

The reductive amination route offers superior yields but requires longer reaction times. Alkylation is preferable for large-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is an organic compound with the molecular formula C16H20ClNOC_{16}H_{20}ClNO and a molecular weight of approximately 277.79 g/mol. It consists of a methoxy group attached to a benzyl moiety connected to a phenylethanamine structure, typically in a hydrochloride salt form to increase its solubility in aqueous solutions.

Scientific Research Applications

This compound is used in pharmacological studies. It is also utilized in synthesizing derivatives with potential pharmacological activity.

Pharmacological Studies

  • Endocannabinoid System Research this compound is known for its interaction with the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH), an enzyme that metabolizes endocannabinoids. By inhibiting FAAH, it can increase endocannabinoid levels, which may affect physiological processes like pain perception, mood regulation, and appetite control.
  • Psychoactive Effects Related compounds have been studied for their psychoactive effects, suggesting this compound may have similar properties.
  • Interaction Studies Research indicates that this compound interacts significantly with fatty acid amide hydrolase, suggesting its role in modulating endocannabinoid levels. Studies have shown that this compound can inhibit FAAH activity in a time-dependent manner, indicating potential therapeutic implications for conditions affected by endocannabinoid signaling. Further interaction studies may reveal additional targets and mechanisms of action, enhancing understanding of its pharmacodynamics.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific context of its use, such as in neurological or biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride, differing in substituents or backbone modifications:

Compound Name Key Structural Features Molecular Weight Key Differences
N-(4-Methoxybenzyl)-2-phenylethanamine HCl 4-MeO-benzyl, phenylethanamine backbone 291.81 Reference compound
4-Methoxy-α-methyl-N-benzylbenzeneethanamine HCl (CAS 1049695-95-5) α-methyl group on ethanamine chain 291.81 Methyl substitution alters steric bulk and metabolic stability
ML133 hydrochloride (CID 781301) 4-MeO-benzyl, naphthylmethanamine backbone 313.82 Naphthyl group enhances π-π interactions and lipophilicity
N-(4-MeO-benzyl)-1-(4-MeO-phenyl)methanamine HCl 4-MeO-phenyl instead of phenylethanamine 275.78 Reduced flexibility due to single phenyl ring
N-(4-MeO-benzyl)-N-methylpiperidin-4-amine HCl Piperidine ring replaces ethanamine chain 256.77 Increased basicity and altered pharmacokinetics

Key Observations :

  • Aromatic Interactions : ML133’s naphthyl group provides stronger π-π stacking than the phenyl group in the target compound, which may enhance binding to hydrophobic enzyme pockets .
  • Backbone Flexibility : Replacement of the ethanamine chain with a rigid piperidine ring () limits conformational flexibility, affecting target selectivity.
Physicochemical and Electronic Properties

Computational studies on related Schiff bases () highlight the role of HOMO-LUMO gaps in determining reactivity. For example:

  • Electron-Donating Groups: The 4-MeO-benzyl group lowers the HOMO-LUMO gap compared to non-substituted analogs, increasing electrophilicity and reactivity .
  • Solubility : Hydrochloride salts (e.g., target compound, ML133 HCl) exhibit higher aqueous solubility than free bases or hydrobromide salts (e.g., ) due to ionic interactions .
Metabolic and Stability Profiles
  • Cyclohexenyl Derivatives : Compounds like 2-(1-cyclohexen-1-yl)ethylamine HCl () show increased metabolic stability due to the cyclohexenyl group’s resistance to oxidation, unlike the target compound’s phenyl group.
  • Enzymatic Degradation : The absence of ester or amide bonds in the target compound reduces susceptibility to hydrolysis compared to Schiff base derivatives ().

Biological Activity

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in relation to the endocannabinoid system and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H20ClNO and a molecular weight of approximately 277.79 g/mol. The compound features a methoxy group attached to a benzyl moiety, which is further connected to a phenylethanamine structure. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various research applications.

Interaction with the Endocannabinoid System

Research indicates that this compound primarily interacts with the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, and its inhibition can lead to increased levels of these compounds in the body. Elevated endocannabinoid levels may influence several physiological processes, including:

  • Pain perception
  • Mood regulation
  • Appetite control

The compound has demonstrated time-dependent inhibition of FAAH activity, suggesting potential therapeutic implications for conditions influenced by endocannabinoid signaling.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of phenethylamines similar to this compound:

  • Psychoactive Effects : Related compounds have been investigated for their psychoactive properties, suggesting that this compound may exhibit similar effects due to its structural characteristics.
  • 5-HT Receptor Agonism : Some analogs have shown agonist activity at serotonin receptors (5-HT2A), which are implicated in mood disorders and other psychiatric conditions. The presence of substituents significantly affects receptor affinity and selectivity .
  • Antinociceptive Effects : Research on diphenethylamines has indicated that certain derivatives possess antinociceptive properties, which could be relevant for pain management applications .

Q & A

Q. How can computational methods predict metabolic pathways of this compound?

  • Methodological Answer : Software like Schrödinger’s ADMET Predictor or GLORY identifies likely Phase I/II metabolites (e.g., demethylation of the methoxy group). In vitro microsomal assays (human liver microsomes + NADPH) validate predictions via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride
Reactant of Route 2
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N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride

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